1-Chloro-1-propene

Thermodynamics Computational chemistry Isomer stability

1-Chloro-1-propene (CAS 16136-85-9 specifically denotes the trans- or (E)-isomer, also known as trans-1-chloropropene) is a halogenated unsaturated aliphatic hydrocarbon with molecular formula C₃H₅Cl and molecular weight 76.525 g/mol. This vinyl chloride derivative exists as two geometric isomers (cis and trans) around the carbon-carbon double bond, with CAS 16136-85-9 designating the thermodynamically more stable trans configuration.

Molecular Formula C3H5Cl
Molecular Weight 76.52 g/mol
CAS No. 16136-85-9
Cat. No. B106547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-propene
CAS16136-85-9
Molecular FormulaC3H5Cl
Molecular Weight76.52 g/mol
Structural Identifiers
SMILESCC=CCl
InChIInChI=1S/C3H5Cl/c1-2-3-4/h2-3H,1H3/b3-2+
InChIKeyOWXJKYNZGFSVRC-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in ether, acetone, sol in benzene, chloroform /cis and trans isomers/
Insol in water /cis and trans isomers/

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-1-propene (CAS 16136-85-9): Technical Baseline and Procurement Considerations for the trans-Isomer


1-Chloro-1-propene (CAS 16136-85-9 specifically denotes the trans- or (E)-isomer, also known as trans-1-chloropropene) is a halogenated unsaturated aliphatic hydrocarbon with molecular formula C₃H₅Cl and molecular weight 76.525 g/mol [1]. This vinyl chloride derivative exists as two geometric isomers (cis and trans) around the carbon-carbon double bond, with CAS 16136-85-9 designating the thermodynamically more stable trans configuration [1][2]. The compound is a colorless liquid at ambient temperature with a boiling point of 37.4 °C at 760 mmHg, density of approximately 0.92 g/cm³, and vapor pressure of ~486 mmHg at 25 °C . As a reactive electrophile with both vinylic chlorine and alkene functionality, it serves as an intermediate in organic synthesis, pharmaceutical building block preparation, and polymerization processes [1].

Why Generic Substitution of 1-Chloro-1-propene (CAS 16136-85-9) with Other Chloropropene Isomers Is Scientifically Invalid


The chloropropene class (C₃H₅Cl) encompasses structurally distinct positional and geometric isomers with fundamentally divergent thermodynamic stability, reactivity profiles, and toxicological properties that preclude interchangeable substitution. 3-Chloro-1-propene (allyl chloride, CAS 107-05-1) exhibits a relative enthalpy 9.4 kJ/mol higher than the cis-1-chloro-1-propene baseline, with the trans-isomer (CAS 16136-85-9) showing an intermediate 3.0 kJ/mol stabilization [1]. More critically, 1-chloro compounds demonstrate measurably lower mucous membrane irritation compared to 3-chloro isomers [2], and the OH radical reaction rate constants differ by orders of magnitude across isomers, dictating divergent atmospheric fate and environmental persistence . Procurement of the incorrect isomer or an uncontrolled mixture introduces unquantified variability in reaction kinetics, stereochemical outcomes, and safety profiles that cannot be remediated by downstream processing adjustments.

Quantitative Differentiation Evidence for trans-1-Chloro-1-propene (CAS 16136-85-9): Comparative Data vs. Alternative Chloropropene Isomers


Thermodynamic Stability Advantage: trans-1-Chloro-1-propene (CAS 16136-85-9) vs. cis-Isomer and Allyl Chloride

The trans-isomer of 1-chloro-1-propene (CAS 16136-85-9) demonstrates intermediate thermodynamic stability among C₃H₅Cl isomers. At 298.15 K, the trans-isomer exhibits a relative experimental enthalpy of 3.0 kJ/mol compared to the cis-isomer (set as baseline 0.0 kJ/mol), while 3-chloro-1-propene (allyl chloride, CAS 107-05-1) shows a significantly higher relative enthalpy of 9.4 kJ/mol [1]. This 6.4 kJ/mol stability advantage of the trans-isomer over allyl chloride translates to a measurable equilibrium preference in isomerization reactions. In I₂-catalyzed isomerization studies at 573-651 K, the trans-isomer is the thermodynamically favored product [2].

Thermodynamics Computational chemistry Isomer stability Process chemistry

Atmospheric Degradation Kinetics: trans-1-Chloro-1-propene OH Radical Reactivity Compared to cis-Isomer

The trans-isomer (CAS 16136-85-9) exhibits approximately 13.3% faster reaction kinetics with hydroxyl radicals compared to the cis-isomer. The estimated rate constant for the trans-isomer reaction with OH radicals at 25 °C is 1.36 × 10⁻¹¹ cm³/molecule-sec, versus 1.20 × 10⁻¹¹ cm³/molecule-sec for the cis-isomer . This differential reactivity yields a calculated atmospheric half-life of approximately 9.4 hours for the trans-isomer versus 10.7 hours for the cis-isomer under standard conditions (12-hour day; 1.5 × 10⁶ OH/cm³) . Both isomers degrade significantly faster than saturated chlorinated hydrocarbons.

Environmental fate Atmospheric chemistry Degradation kinetics OH radical reactivity

Toxicological Profile Differentiation: Reduced Mucous Membrane Irritation of 1-Chloro Isomers vs. 3-Chloro Compounds

Comparative toxicological evaluation of chloropropene isomers has established that 1-chloro compounds (including 1-chloro-1-propene and 1-chloro-2-methyl-propene) demonstrate measurably lower irritation to mucous membranes than their 3-chloro counterparts (including 3-chloropropene/allyl chloride and 3-chloro-2-methyl-propene) [1]. This structure-activity relationship indicates that vinylic chlorine substitution (position 1) confers reduced acute irritancy compared to allylic chlorine substitution (position 3), with implications for occupational exposure thresholds and handling protocols.

Toxicology Occupational safety Irritation potential Structure-activity relationship

Stereochemical Purity Requirements: trans-1-Chloro-1-propene in Stereoselective Synthesis Applications

The development of catalyst-controlled stereoselective olefin metathesis processes has established that geometric isomerism in substrates such as 1-chloro-1-propene is non-negotiable for achieving desired stereochemical outcomes . The trans-isomer (CAS 16136-85-9) provides a defined double-bond geometry that dictates the stereochemical course of subsequent transformations. In contrast, isomeric mixtures or the cis-isomer yield different stereochemical products under identical catalytic conditions. The stereoselective synthesis of 1-chloro-1-propene itself presents unique challenges due to geometric isomerism, and this property is exploited in controlled metathesis processes where substrate geometry directly determines product stereochemistry .

Stereoselective synthesis Olefin metathesis Geometric isomerism Catalyst development

Validated Research and Industrial Applications for trans-1-Chloro-1-propene (CAS 16136-85-9) Based on Quantitative Differentiation Evidence


Stereoselective Olefin Metathesis Substrate for Defined Geometric Product Outcomes

In catalyst-controlled stereoselective olefin metathesis, trans-1-chloro-1-propene (CAS 16136-85-9) provides a geometrically defined substrate essential for predictable stereochemical outcomes. The defined trans double-bond geometry of CAS 16136-85-9 enables reproducible synthesis of target stereoisomers, whereas isomeric mixtures or the cis-isomer produce divergent stereochemical products under identical catalytic conditions . This scenario is validated by the established use of defined geometric isomers in stereoselective metathesis processes and is supported by the compound's well-characterized boiling point (37.4 °C) and vapor pressure (486 mmHg at 25 °C), which facilitate precise handling in metathesis reaction setups .

Thermodynamically Controlled Isomerization Processes Targeting the trans-Product

The thermodynamic stability advantage of trans-1-chloro-1-propene (3.0 kJ/mol above cis-isomer; 6.4 kJ/mol more stable than allyl chloride at 298.15 K [1]) makes it the preferred equilibrium product in I₂-catalyzed or HBr/Br₂-catalyzed isomerization of allyl chloride at 573-651 K [2]. Industrial processes aiming to produce the thermodynamically favored trans-isomer from allyl chloride feedstock benefit from this inherent stability gradient. The quantified enthalpy differences provide the thermodynamic driving force for equilibrium-controlled production, enabling process optimization toward the trans-isomer as the predominant product under appropriate catalytic conditions.

Polymer and Copolymer Synthesis Requiring Vinylic Chlorine Functionality

trans-1-Chloro-1-propene serves as a monomer in polymerization processes to produce poly(chloroprene) and related copolymers used in adhesives, coatings, and rubber products [3]. The vinylic chlorine functionality confers enhanced thermal stability and mechanical properties to resulting copolymers when copolymerized with other vinyl monomers [3]. The defined trans-geometry of CAS 16136-85-9 provides a uniform monomer stereochemistry that influences polymer tacticity and resultant material properties. This application is supported by patent literature and documented industrial uses [3], with the compound's reactivity profile as an electrophilic vinyl halide enabling controlled incorporation into copolymer backbones.

Environmental Fate Studies Requiring Isomer-Specific Degradation Kinetics

For atmospheric chemistry and environmental fate modeling, the isomer-specific OH radical reaction rate constants are critical input parameters. The trans-isomer (CAS 16136-85-9) exhibits an OH rate constant of 1.36 × 10⁻¹¹ cm³/molecule-sec, approximately 13.3% faster than the cis-isomer (1.20 × 10⁻¹¹ cm³/molecule-sec) at 25 °C . This differential reactivity yields distinct atmospheric half-lives (~9.4 hours for trans vs. ~10.7 hours for cis under standard conditions) . Research studies modeling chloropropene environmental persistence, atmospheric transport, or degradation pathway kinetics must utilize the isomer-specific rate constants to achieve accurate predictions, making procurement of the defined trans-isomer essential for reproducible environmental fate experiments.

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